molecular formula C6H3F3O2 B1600372 2-(trifluoromethyl)-4H-pyran-4-one CAS No. 204516-31-4

2-(trifluoromethyl)-4H-pyran-4-one

Cat. No.: B1600372
CAS No.: 204516-31-4
M. Wt: 164.08 g/mol
InChI Key: VGHCSARTLMMHGM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4H-pyran-4-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the pyran-4-one ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 4H-pyran-4-one and trifluoromethylating agents.

  • Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the trifluoromethylation process. Common solvents include dichloromethane, acetonitrile, or dimethylformamide.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of different substituted pyran-4-one derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Trifluoromethylating agents like trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid are employed.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Reduction typically results in alcohols or amines.

  • Substitution Products: Substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-4H-pyran-4-one has found applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.

  • Industry: Its unique properties make it useful in the production of advanced materials and agrochemicals.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-2-propanol: A fluorinated aliphatic alcohol.

  • Trifluoromethylphenol: A phenolic compound with a trifluoromethyl group.

  • Trifluoromethylated pyridines: Pyridine derivatives with trifluoromethyl substituents.

Uniqueness: 2-(Trifluoromethyl)-4H-pyran-4-one is unique due to its pyran-4-one core, which imparts distinct chemical reactivity and physical properties compared to other trifluoromethylated compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Biological Activity

2-(Trifluoromethyl)-4H-pyran-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyran ring with a trifluoromethyl group, which enhances its chemical reactivity and biological properties. Its molecular formula is C5H3F3OC_5H_3F_3O, and it has been studied for various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. In vitro assays have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Antitumor Potential : Preliminary research suggests that this compound may exhibit antitumor activity. Its mechanism may involve the induction of apoptosis in cancer cells, though further studies are needed to elucidate this pathway fully .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within cells, influencing pathways related to cell growth, apoptosis, and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : In a study published in 2020, researchers evaluated the antimicrobial efficacy of various 4H-pyran derivatives, including this compound. The compound showed significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Inflammation Model : Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a reduction in inflammatory markers when treated with this compound, suggesting its utility in managing inflammatory diseases .
  • Antitumor Activity : A recent investigation into the antitumor properties highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines. The study concluded that further exploration could lead to new cancer therapies based on this compound .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways
AntitumorInduces apoptosis in cancer cell lines

Properties

IUPAC Name

2-(trifluoromethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHCSARTLMMHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445979
Record name 2-(trifluoromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204516-31-4
Record name 2-(trifluoromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of KOtBu (729 mg, 6.49 mmol) in diethyl ether (10 mL) at 5° C. were added methyl 2,2,2-trifluoroacetate (767 mg, 5.99 mmol) and (E)-4-methoxybut-3-en-2-one (500 mg, 4.99 mmol). The reaction mixture was stirred at rt for 3 h, and quenched with water and then extracted with ether. Combined organic portions were dried over Na2SO4, filtered and concentrated. The residue was dissolved in isopropanol (150 mL) and 35% solution of hydrochloric acid (0.5 mL) and refluxed for 45 min. Then the solution was concentrated to remove alcohol and fractionated at reduced pressure to get the title product as yellow oil.
Name
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
767 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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